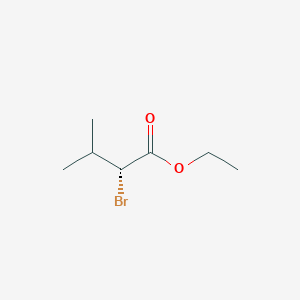

Ethyl (R)-2-bromo-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl ®-2-bromo-3-methylbutanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group, and a bromine atom attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl ®-2-bromo-3-methylbutanoate can be synthesized through the esterification of ®-2-bromo-3-methylbutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of ethyl ®-2-bromo-3-methylbutanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-bromo-3-methylbutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products include substituted butanoates such as 2-hydroxy-3-methylbutanoate.

Reduction: The major product is ®-2-bromo-3-methylbutanol.

Hydrolysis: The products are ®-2-bromo-3-methylbutanoic acid and ethanol.

Scientific Research Applications

Ethyl ®-2-bromo-3-methylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a building block in the synthesis of bioactive molecules with potential therapeutic applications.

Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl ®-2-bromo-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These reactions are mediated by specific enzymes or chemical reagents that target the ester bond .

Comparison with Similar Compounds

Ethyl ®-2-bromo-3-methylbutanoate can be compared with other similar compounds such as:

Ethyl 2-bromo-3-methylbutanoate: Similar structure but lacks the chiral center.

Methyl ®-2-bromo-3-methylbutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl ®-2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of a bromine atom.

The uniqueness of ethyl ®-2-bromo-3-methylbutanoate lies in its chiral center and the presence of the bromine atom, which makes it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl (R)-2-bromo-3-methylbutanoate, a chiral compound with significant biological relevance, has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester derivative with the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 609-12-1

- Molecular Formula: C7H13BrO2

- Molecular Weight: 207.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and metabolic pathways. It is known to undergo hydrolysis in biological systems, catalyzed by esterases and lipases, leading to the formation of (R)-2-hydroxy-3-methylbutanoic acid and ethanol. This metabolic conversion is crucial for its bioactivity, as the metabolites may interact with cellular pathways involved in metabolism and signaling.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which may position it as a candidate for treating inflammatory diseases .

3. Potential as a Drug Precursor

This compound serves as a valuable precursor in synthesizing more complex pharmaceutical compounds. Its unique chiral configuration allows for the production of enantiopure compounds that are essential in drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Drug synthesis | Used as a precursor for enantiopure drugs |

Case Study: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated using agar diffusion methods. The compound demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

A separate investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNF-alpha levels in macrophage cultures, highlighting its potential role in managing inflammatory conditions.

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

ethyl (2R)-2-bromo-3-methylbutanoate |

InChI |

InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3/t6-/m1/s1 |

InChI Key |

WNFUWONOILPKNX-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C(C)C)Br |

Canonical SMILES |

CCOC(=O)C(C(C)C)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.